Dembrexine hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

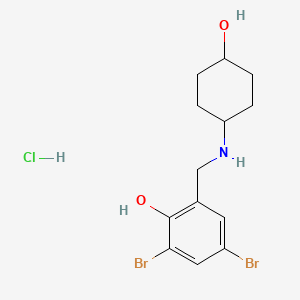

IUPAC Name |

2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br2NO2.ClH/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(17)4-2-10;/h5-6,10-11,16-18H,1-4,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRWLVRJIPTKQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967151 |

Source

|

| Record name | 2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52702-51-9 |

Source

|

| Record name | Dembrexine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052702519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMBREXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J32Z420496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dembrexine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dembrexine hydrochloride is a secretolytic agent utilized in veterinary medicine to manage respiratory diseases characterized by the hyperproduction of viscous mucus. Chemically classified as a phenolic benzylamine and a derivative of bromhexine, its therapeutic efficacy stems from a multi-faceted mechanism of action that primarily involves the alteration of mucus viscosity, stimulation of serous gland secretion, and potential anti-inflammatory effects. This technical guide provides a comprehensive overview of the core mechanisms of this compound, summarizing available data, outlining relevant experimental protocols, and visualizing its proposed signaling pathways.

Core Mechanism of Action: Secretolysis and Mucus Regulation

This compound's primary pharmacological effect is its secretolytic (mucolytic) action, which facilitates the clearance of respiratory secretions. This is achieved through a combination of effects on the composition and physical properties of mucus.

Alteration of Mucus Viscoelasticity

This compound is understood to reduce the viscosity and elasticity of tracheobronchial mucus.[1] This alteration is thought to be mediated by the breakdown of the mucopolysaccharide fiber network within the mucus gel. While direct quantitative data from controlled rheological studies on Dembrexine's effects are not widely published, in vitro studies on equine mucopurulent tracheobronchial secretions have demonstrated a reduction in both viscosity and elasticity following its application.[1]

Table 1: Summary of Preclinical and Clinical Observations on the Mucolytic Efficacy of this compound

| Parameter | Species | Study Type | Observed Effect | Reference |

| Mucus Viscosity & Elasticity | Horse | In vitro | Reduction in viscoelasticity of mucopurulent tracheobronchial secretions. | [1] |

| Clinical Signs (Coughing, Nasal Discharge) | Horse | Clinical Trial | Significant decrease in coughing frequency and reduced time to resolution of cough and nasal discharge. | [2] |

Stimulation of Serous and Alveolar Cell Secretion

A key aspect of Dembrexine's mechanism is its ability to stimulate the secretion of serous fluid from the submucosal glands in the respiratory tract. This increased serous secretion contributes to a less viscous, more easily transportable mucus blanket. Furthermore, Dembrexine is reported to stimulate surfactant production by alveolar type II cells. Pulmonary surfactant, in addition to its role in reducing surface tension, contributes to the innate defense mechanisms of the lung and can influence the properties of the airway lining fluid.

Anti-inflammatory Properties

Antitussive Effect

This compound has been observed to have a secondary antitussive (cough-suppressing) effect.[2] This is not believed to be a centrally mediated suppression of the cough reflex. Instead, it is likely an indirect consequence of its primary secretolytic and anti-inflammatory actions. By reducing the viscosity of mucus and decreasing airway inflammation, the peripheral stimulation of cough receptors is diminished, leading to a reduction in coughing frequency.

Proposed Signaling Pathways and Cellular Mechanisms

The precise intracellular signaling pathways through which this compound exerts its effects have not been fully elucidated in publicly available research. However, based on its known actions, several pathways can be hypothesized.

Experimental Protocols

Detailed experimental protocols for studying the specific effects of this compound are not extensively published. However, based on its proposed mechanisms of action, the following standard methodologies would be appropriate for its investigation.

Measurement of Mucus Viscoelasticity

-

Objective: To quantify the effect of this compound on the rheological properties of respiratory mucus.

-

Methodology:

-

Sample Collection: Collect tracheobronchial secretions from the target species (e.g., horses with respiratory disease) via endoscopy or other appropriate methods.

-

Sample Preparation: Samples should be pooled and homogenized to ensure consistency. Aliquots can be treated with varying concentrations of this compound or a placebo control.

-

Rheological Analysis: Utilize a cone-and-plate or parallel-plate rheometer to perform oscillatory rheology.

-

Frequency Sweep: Measure the storage (G') and loss (G'') moduli over a range of frequencies to determine the viscoelastic properties of the mucus samples.

-

Shear Rate Sweep: Measure viscosity at varying shear rates to assess shear-thinning behavior.

-

-

Data Analysis: Compare the G', G'', and viscosity values between the Dembrexine-treated and control groups.

-

Quantification of Cytokine Expression in Bronchoalveolar Lavage Fluid (BALF)

-

Objective: To determine the effect of this compound on the expression of pro-inflammatory cytokines in the airways.

-

Methodology:

-

Animal Model: Utilize a relevant animal model of respiratory inflammation (e.g., horses with recurrent airway obstruction).

-

Treatment: Administer this compound or a placebo to the animals over a specified treatment period.

-

BALF Collection: Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lower airways.

-

Cell Isolation and RNA Extraction: Isolate total RNA from the cellular component of the BALF.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to quantify the mRNA expression levels of target cytokines (e.g., IL-1β, IL-6, TNF-α) relative to a housekeeping gene.

-

ELISA: Alternatively, or in addition, perform an enzyme-linked immunosorbent assay (ELISA) on the acellular supernatant of the BALF to quantify cytokine protein levels.

-

Data Analysis: Compare cytokine expression levels between the Dembrexine-treated and control groups.

-

Conclusion

This compound is a secretolytic agent with a multifaceted mechanism of action that extends beyond simple mucus thinning. Its ability to modulate the viscoelastic properties of mucus, stimulate serous and surfactant secretions, and potentially exert anti-inflammatory effects makes it a valuable therapeutic agent in the management of respiratory diseases in veterinary medicine. While the precise molecular pathways remain an area for further investigation, the available evidence provides a strong foundation for its clinical use. Future research should focus on obtaining quantitative data on its rheological and anti-inflammatory effects to further refine our understanding of this compound.

References

Dembrexine Hydrochloride: A Technical Guide for Respiratory Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dembrexine hydrochloride, a mucolytic agent with significant potential in the research and development of therapeutics for respiratory diseases. This document synthesizes current knowledge on its mechanism of action, pharmacokinetic profile, and application in relevant preclinical models, offering detailed experimental protocols and data presented for scientific evaluation.

Introduction

This compound is a synthetic phenolic benzylamine compound, chemically related to the well-known mucolytics bromhexine and ambroxol.[1] Primarily utilized in veterinary medicine, it is recognized for its potent secretolytic (mucolytic) properties, making it a valuable tool for studying respiratory conditions characterized by the overproduction of viscous mucus and impaired clearance.[1][2][3] Its therapeutic action aims to restore the efficiency of the mucociliary escalator, a critical defense mechanism of the respiratory tract.[1] This guide will explore the molecular mechanisms, pharmacokinetics, and methodologies for investigating this compound's efficacy in the context of respiratory disease research.

Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism that targets both the biophysical properties of mucus and the cellular secretory processes within the airways.

-

Mucolytic and Secretolytic Effects : The primary action of Dembrexine is the reduction of mucus viscosity.[4] It achieves this by fragmenting the disulfide bonds within mucopolysaccharide fibers, which form the structural backbone of mucus gel.[2][4] This depolymerization leads to a less viscous, more fluid secretion that is more easily cleared by ciliary action.[1]

-

Stimulation of Serous Secretion : The compound enhances the secretion of serous fluid from glands in the nasal, tracheal, and bronchial mucosa.[1][2] This increases the volume of the watery, sol layer of the mucus blanket, further facilitating mucus transport.

-

Pulmonary Surfactant Modulation : Dembrexine has been shown to stimulate the activity of type II alveolar cells, leading to increased production of pulmonary surfactant.[2] Enhanced surfactant levels reduce alveolar surface tension and improve respiratory compliance, which can be compromised in various respiratory diseases.[2][4]

-

Ancillary Effects : Research indicates that Dembrexine also possesses a secondary antitussive (cough-suppressing) action and may enhance the concentration of co-administered antibiotics within lung secretions, suggesting a role in improving outcomes in bacterial respiratory infections.[5]

Caption: Mechanism of Action of this compound.

Signaling Pathway Interactions

While the precise signaling cascades for Dembrexine are not fully elucidated, evidence suggests anti-inflammatory properties through the modulation of key cytokine pathways. Research has shown that the compound can reduce the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2] This action helps to mitigate the airway inflammation that often drives mucus hypersecretion.

Given its structural similarity to ambroxol, it is plausible that Dembrexine may act on similar pathways. Ambroxol has been demonstrated to inhibit the expression of the MUC5AC mucin gene, a primary contributor to mucus overproduction in chronic airway diseases, by downregulating the ERK and NF-κB signaling pathways.[6][7]

Caption: Proposed Anti-Inflammatory Signaling Pathway of Dembrexine.

Pharmacokinetic Profile

The pharmacokinetic properties of Dembrexine have been primarily studied in equine models. The compound demonstrates rapid absorption and a predictable elimination pattern, supporting its clinical application.[2] A key characteristic is its stereoisomeric transformation from the administered trans-dembrexine to its active stereoisomer, cis-dembrexine.[1][4]

Table 1: Pharmacokinetic Parameters of this compound in Horses

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Administration Route | Oral | Horse | [4] |

| Dosage | 0.33 mg/kg, every 12 hours | Horse | [5] |

| Absolute Bioavailability | ~30% | Horse | [4] |

| Time to Cmax (Tmax) | ~1 hour post-dose | Horse | [4] |

| Steady State | Reached within 2 days | Horse | [4] |

| Elimination Half-life (t½) | ~8 hours | Horse | [4] |

| Excretion | ~85% via urine, remainder via feces | Horse | [4] |

| Metabolism | Isomerization from trans-dembrexine to cis-dembrexine; formation of conjugates. | Horse |[1][4] |

Experimental Protocols for Efficacy Evaluation

To assess the therapeutic potential of this compound, specific in vitro and in vivo models are essential. The following sections detail standardized protocols for evaluating its mucolytic, anti-inflammatory, and muco-regulatory activities.

Protocol: In Vitro Mucolytic Activity Assay

This protocol evaluates the direct mucolytic effect of Dembrexine by measuring changes in the viscoelasticity of a mucus substitute. Porcine gastric mucin is a commonly used and effective model system.[8]

Objective: To quantify the ability of this compound to reduce the viscosity of mucin.

Methodology:

-

Preparation of Mucin Solution: Prepare a 20% (w/v) porcine gastric mucin solution in a Tris-HCl buffer (pH 7.0).[8] Stir the mixture at 4°C until a homogenous solution is formed.

-

Compound Incubation: Aliquot the mucin solution into test tubes. Add varying concentrations of this compound to the tubes. A vehicle control (buffer only) and a positive control (e.g., N-acetylcysteine, 10⁻¹ M) should be included.[8]

-

Incubation: Incubate all samples at 37°C for 30 minutes to allow for enzymatic/chemical activity.[8]

-

Viscoelasticity Measurement:

-

Rheometer Method: Use a cone-plate or parallel-plate rheometer to measure the dynamic viscosity (η) and elasticity (G') of the samples. A decrease in these values indicates mucolytic activity.

-

Glass Plate Method: Alternatively, place a standardized volume of the sample between two glass plates. Measure the time it takes for the top plate to move a set distance under a constant force. A shorter time corresponds to lower viscosity.[8]

-

-

Data Analysis: Compare the viscoelasticity measurements of the Dembrexine-treated samples to the vehicle control. Calculate the percentage reduction in viscosity for each concentration to determine a dose-response relationship.

Caption: Workflow for In Vitro Mucolytic Activity Assay.

Protocol: In Vivo LPS-Induced Airway Inflammation Model

This protocol uses lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce an acute neutrophilic airway inflammation in mice, a model relevant to features of COPD and other inflammatory airway diseases.[9][10]

Objective: To evaluate the anti-inflammatory and secretolytic effects of Dembrexine in a disease-relevant animal model.

Methodology:

-

Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for one week under standard laboratory conditions.

-

Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):

-

Group 1: Saline Control (intranasal saline + vehicle treatment).

-

Group 2: LPS Control (intranasal LPS + vehicle treatment).

-

Group 3: LPS + Dembrexine (low dose).

-

Group 4: LPS + Dembrexine (high dose).

-

-

LPS Challenge: Lightly anesthetize mice and administer LPS (e.g., 10 µg in 50 µL saline) via intranasal instillation to induce inflammation.[10] Saline control mice receive 50 µL of sterile saline.

-

Drug Administration: Administer this compound or vehicle (e.g., saline) via an appropriate route (e.g., oral gavage) at a set time point before or after the LPS challenge (e.g., 1 hour prior).

-

Endpoint Analysis (24 hours post-LPS):

-

Bronchoalveolar Lavage (BAL): Euthanize mice and perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).

-

Cell Count: Centrifuge the BAL fluid (BALF) and perform total and differential cell counts on the cell pellet to quantify neutrophils, macrophages, etc.

-

Cytokine Analysis: Measure levels of TNF-α and IL-6 in the BALF supernatant using ELISA kits.

-

Lung Histology: Perfuse and fix the lungs in 4% paraformaldehyde. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and lung architecture.

-

-

Data Analysis: Use statistical tests (e.g., ANOVA) to compare cell counts, cytokine levels, and histological scores between the treatment groups and the LPS control group.

References

- 1. This compound Research Compound [benchchem.com]

- 2. Buy this compound | 52702-51-9 | >98% [smolecule.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Further information - Sputolosin Oral Powder 5 mg/g [noahcompendium.co.uk]

- 5. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 6. benchchem.com [benchchem.com]

- 7. Meclofenamate Suppresses MUC5AC Mucin Gene Expression by Regulating the NF-kB Signaling Pathway in Human Pulmonary Mucoepidermoid NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. in vivo models of COPD - Aquilo [aquilo.nl]

An In-depth Technical Guide to the Synthesis and Characterization of Dembrexine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dembrexine hydrochloride (trans-4-((3,5-Dibromo-2-hydroxybenzyl)amino)cyclohexanol hydrochloride). The document details the synthetic pathways, experimental protocols, and analytical methods used to identify and ensure the purity of this active pharmaceutical ingredient.

Physicochemical Properties

This compound is a mucolytic agent primarily used in veterinary medicine to treat respiratory conditions by reducing the viscosity of mucus.[1][2][3] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol;hydrochloride | [4][5][6] |

| Molecular Formula | C₁₃H₁₈Br₂ClNO₂ | [5][7] |

| Molecular Weight | 415.55 g/mol | [5][7] |

| CAS Number | 52702-51-9 | [1][4] |

| Monohydrate Form | C₁₃H₂₀Br₂ClNO₃ | [2] |

| Molecular Weight (Monohydrate) | 433.56 g/mol | [8] |

| Solubility | Soluble in DMSO.[1] Sparingly soluble in water, slightly soluble in alcohol and methylene chloride.[9] | |

| Storage Conditions | Dry, dark, and at 0-4°C for short term or -20°C for long term.[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires precise control of reaction conditions to ensure high purity and yield. The primary route involves the reaction of a brominated benzyl derivative with trans-4-aminocyclohexanol.[4] The stereochemistry, specifically the trans-configuration of the cyclohexanol ring, is critical for the compound's pharmacological activity.[4]

Key Synthesis Steps:

-

Bromination: The synthesis often starts with the bromination of a 2-hydroxybenzyl precursor. Traditional methods use elemental bromine in acetic acid to introduce bromine atoms at the 3 and 5 positions of the aromatic ring.[1]

-

Reductive Amination: A common and efficient method involves the reductive amination between 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol.[4]

-

Schiff Base Formation: The aldehyde group reacts with the primary amine of the aminocyclohexanol to form a C=N double bond, creating an imine (Schiff base) intermediate and eliminating a water molecule.[4] This reaction is often driven to completion by removing water.

-

Reduction: The imine intermediate is then reduced to a stable secondary amine. This step converts the C=N bond to a C-N single bond, forming the dembrexine base.[4]

-

-

Hydrochloride Salt Formation: To improve stability, solubility, and handling, the dembrexine base is converted to its hydrochloride salt.[4] The purified base is dissolved in a suitable organic solvent (e.g., isopropanol or ethanol), and a solution of hydrogen chloride is added. This acid-base reaction protonates the secondary amine, leading to the precipitation of this compound.[4]

-

Purification: The final and most critical step for purification is the crystallization of the hydrochloride salt.[4] The precipitated solid is isolated by filtration, washed with a cold solvent to remove impurities, and dried.[4] Recrystallization may be performed to achieve the high purity required for pharmaceutical use.[4]

Caption: Figure 1: Synthesis Pathway of this compound.

Characterization of this compound

A combination of analytical techniques is employed to confirm the structure, purity, and quality of synthesized this compound. These methods are crucial for impurity profiling and ensuring compliance with pharmaceutical standards.[1]

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound and quantifying any impurities.[1] Reverse-phase HPLC methods are commonly developed and validated for this purpose.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms and the stereochemistry of the molecule.[1] Both ¹H NMR and ¹³C NMR are used for structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule, providing complementary structural information.[1]

-

Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), mass spectrometry is a powerful technique for identifying and quantifying impurities, even at trace levels.[1] It confirms the molecular weight and can provide structural information through fragmentation patterns.[4]

-

X-Ray Diffraction (XRD): This technique can be used to characterize the solid-state properties of the compound, such as polymorphism.[4]

Caption: Figure 2: Characterization Workflow.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of this compound based on established chemical principles. Specific parameters should be optimized based on laboratory conditions and desired scale.

4.1. Synthesis Protocol: Reductive Amination

-

Schiff Base Formation: Dissolve equimolar amounts of 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol in a suitable solvent (e.g., methanol or ethanol). Stir the mixture at room temperature. The reaction progress can be monitored by techniques like TLC. Water removal, for instance by using a Dean-Stark apparatus, can be employed to drive the reaction to completion.[4]

-

Reduction: Once the imine formation is complete, cool the reaction mixture in an ice bath. Add a reducing agent (e.g., sodium borohydride) portion-wise while maintaining a low temperature to control the reaction rate and minimize side reactions.[4]

-

Work-up: After the reduction is complete, quench the reaction by adding water. Extract the dembrexine free base into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Salt Formation and Crystallization: Dissolve the crude dembrexine base in a minimal amount of a suitable solvent like isopropanol.[4] Slowly add a solution of HCl in an appropriate solvent (e.g., ethereal HCl or isopropanolic HCl) until precipitation is complete.[4]

-

Isolation: Collect the precipitated this compound by filtration. Wash the solid with cold solvent to remove residual impurities and dry it under vacuum to obtain the final product.[4]

4.2. Characterization Protocol: HPLC Method

High-performance liquid chromatography is essential for determining the purity of the final product. While the exact method for dembrexine is proprietary, a general reverse-phase HPLC protocol, similar to what is used for its analogue bromhexine, can be outlined.[11]

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.[10]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer), adjusted to a suitable pH.[10][11]

-

Detection: UV detection at a wavelength where this compound shows significant absorbance.[11]

-

Procedure:

-

Prepare a standard solution of this compound reference standard at a known concentration.

-

Prepare the sample solution of the synthesized product at a similar concentration.

-

Set the HPLC flow rate and column temperature.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention time of the main peak.

-

Calculate the purity of the synthesized product by comparing the area of the main peak to the total area of all peaks in the chromatogram. Impurities can be identified by comparing their retention times to those of known impurity standards.

-

References

- 1. Buy this compound | 52702-51-9 | >98% [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound Research Compound [benchchem.com]

- 5. This compound | C13H18Br2ClNO2 | CID 19381318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound monohydrate EP Reference Standard CAS 52702-51-9 Sigma Aldrich [sigmaaldrich.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Dembrexine Hydrochloride in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of Dembrexine hydrochloride, a mucolytic agent used in veterinary medicine, with a primary focus on equine models. The information presented herein is intended to support research, scientific, and drug development endeavors by consolidating key pharmacokinetic data, detailing experimental methodologies, and visualizing core processes.

Pharmacokinetic Profile of this compound

This compound is primarily utilized in veterinary medicine for its mucolytic properties, aiding in the treatment of respiratory conditions by facilitating the clearance of mucus from the airways.[1] Its pharmacokinetic profile in equine models is characterized by rapid absorption and predictable elimination, which are crucial for its therapeutic efficacy.[1]

Quantitative Pharmacokinetic Parameters in Horses

Pharmacokinetic studies in horses following oral administration have established key parameters that define the absorption, distribution, metabolism, and excretion (ADME) profile of Dembrexine. The data summarized in the table below is primarily derived from studies involving the oral administration of Dembrexine at a dose of 0.3 mg/kg twice daily.

| Parameter | Value | Animal Model | Notes |

| Absolute Bioavailability (F) | ~30% | Horse | Following oral administration.[2][3] |

| Time to Maximum Concentration (Tmax) | ~1 hour | Horse | At steady state after twice-daily oral administration.[2][3] |

| Maximum Concentration (Cmax) | 0.15 ng/mL | Horse | Mean value at steady state.[2][3] |

| Volume of Distribution (Vd) | ~5 L/kg | Horse | Indicates wide distribution in the body.[2][3] |

| Elimination Half-life (t½) | ~8 hours | Horse | [2][3] |

| Route of Excretion | Urine (~85%), Feces (~15%) | Horse | Absorption from the gut is nearly complete, as evidenced by the large percentage excreted in the urine.[2][3] |

Metabolism and Active Metabolites

Upon administration, the parent compound, trans-dembrexine, undergoes biotransformation. A key metabolic process is a first-pass isomerization to its stereoisomer, cis-dembrexine.[2][3] Both trans- and cis-dembrexine are pharmacologically active.[2][3] Further metabolism involves the formation of conjugates and some highly polar metabolites.[2][3] The primary metabolic pathway involves the hydroxylation of the aromatic ring, leading to metabolites that are then excreted.[1]

Experimental Protocols for Pharmacokinetic Studies

The determination of the pharmacokinetic parameters of this compound involves a standardized workflow, from drug administration to data analysis.

Animal Subjects and Drug Administration

-

Animal Model: Healthy adult horses are typically used. Details such as weight, age, and sex are recorded.

-

Housing and Diet: Animals are housed in controlled environments with standardized diets. For oral administration studies, the drug is often mixed with feed.[2]

-

Administration Route: For oral pharmacokinetic studies, this compound is administered as a powder mixed into the feed at a specified dose, commonly 0.3 mg/kg of body weight twice daily.[2] For determining absolute bioavailability, an intravenous (IV) administration route is also used in a crossover study design.

Sample Collection and Processing

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. Samples are typically drawn from the jugular vein into heparinized tubes.[4]

-

Time Points: A typical sampling schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration to accurately profile the plasma concentration-time curve.[4]

-

Plasma Separation: The collected blood samples are centrifuged (e.g., at 3500 rpm for 10 minutes at 4°C) to separate the plasma.[4]

-

Storage: The resulting plasma is transferred to clean tubes and stored frozen (e.g., at -20°C or lower) until analysis.[4]

Bioanalytical Methodology

The quantification of Dembrexine and its metabolites in plasma requires sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Thawing: Frozen plasma samples are thawed at room temperature.

-

Protein Precipitation: An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins, which can interfere with the analysis.[5]

-

Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate the analyte of interest from the plasma matrix.[6][7][8] For LLE, an immiscible organic solvent is used to extract the drug. For SPE, the sample is passed through a cartridge that retains the drug, which is then eluted with a solvent.[7][8]

-

Evaporation and Reconstitution: The solvent containing the extracted drug is evaporated to dryness under a stream of nitrogen.[4] The residue is then reconstituted in a small volume of the mobile phase used for the chromatographic analysis.[4]

-

-

Chromatographic Analysis (LC-MS/MS):

-

Instrumentation: An LC-MS/MS system is used, which offers high sensitivity and selectivity.[3]

-

Chromatographic Separation: The reconstituted sample is injected into an HPLC system. A C18 column is commonly used for separation.[4] The mobile phase typically consists of a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[4]

-

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. The instrument is operated in a specific mode, such as multiple reaction monitoring (MRM), to detect and quantify the specific mass transitions of Dembrexine and its metabolites, ensuring high specificity.[3]

-

-

Data Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[9] Software specifically designed for pharmacokinetic analysis is used to determine values for AUC, Cmax, Tmax, t½, Cl, and Vd.

-

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of this compound in an animal model.

Caption: Experimental workflow for a pharmacokinetic study.

References

- 1. Buy this compound | 52702-51-9 | >98% [smolecule.com]

- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 3. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma [mdpi.com]

- 4. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Liquid chromatography-mass spectrometry analysis of diethylcarbamazine in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of meloxicam in pre-ruminant calves after intravenous, oral, and subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Core Activity of Dembrexine Hydrochloride's Trans-Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dembrexine hydrochloride, a synthetic benzylamine derivative, is recognized for its potent secretolytic and mucokinetic properties, primarily attributed to its trans-isomer. This technical guide provides a comprehensive overview of the core pharmacological activities of trans-dembrexine hydrochloride, focusing on its mechanisms of action, supported by available preclinical and clinical data. The document details its effects on mucus rheology, surfactant production, and its anti-inflammatory and antitussive properties. Experimental methodologies for evaluating these activities are described, and the underlying signaling pathways are illustrated. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of respiratory therapeutics.

Introduction

Abnormal mucus production and impaired clearance are hallmark features of numerous respiratory diseases, including chronic bronchitis and chronic obstructive pulmonary disease (COPD). These conditions lead to airway obstruction, recurrent infections, and a decline in pulmonary function. This compound has emerged as a significant therapeutic agent in veterinary medicine for managing such respiratory ailments.[1][2] The pharmacological activity of this compound resides in its trans-4-((3,5-Dibromo-2-hydroxybenzyl)amino)cyclohexanol hydrochloride stereoisomer.[3] This document will provide an in-depth exploration of the multifaceted activities of the trans-isomer of this compound.

Mechanism of Action

The primary therapeutic efficacy of trans-dembrexine hydrochloride is derived from its secretolytic (mucolytic) and secretomotor activities. It improves the clearance of respiratory secretions through a multi-pronged approach.

Alteration of Mucus Viscoelasticity

Stimulation of Serous and Alveolar Cell Secretion

A key mechanism of action of trans-dembrexine hydrochloride is the stimulation of secretion from serous cells in the nasal, tracheal, and bronchial glands.[3] It also enhances the activity of type II alveolar cells, which are responsible for the production of pulmonary surfactant.[3][4] The increased secretion of serous fluid, which is less viscous than mucus, helps to hydrate and liquefy the mucus blanket, further aiding in its clearance.

Enhancement of Pulmonary Surfactant

By stimulating type II alveolar cells, trans-dembrexine hydrochloride increases the production and release of pulmonary surfactant.[3][4] Pulmonary surfactant is a complex mixture of lipids and proteins that reduces surface tension at the air-liquid interface in the alveoli, preventing their collapse during expiration and contributing to lung compliance.[6] An increase in surfactant levels can improve respiratory mechanics and facilitate the clearance of mucus.

Anti-inflammatory and Antitussive Properties

Beyond its primary mucolytic functions, trans-dembrexine hydrochloride exhibits both anti-inflammatory and antitussive effects.

Modulation of Inflammatory Pathways

Chronic respiratory diseases are often characterized by persistent inflammation. This compound has been noted to possess anti-inflammatory properties, which may involve the modulation of key cytokine pathways.[2] While the precise signaling cascades are yet to be fully elucidated for dembrexine, it is hypothesized to reduce the production of pro-inflammatory mediators. This anti-inflammatory action can contribute to the overall therapeutic benefit by reducing airway inflammation and its associated symptoms.

Antitussive Effect

This compound also demonstrates a cough-suppressing (antitussive) effect.[1] This is believed to be a secondary consequence of its potent mucolytic activity. By reducing the viscosity and adhesiveness of respiratory mucus, it lessens the irritation of cough receptors in the airways, thereby diminishing the cough reflex.[3]

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily studied in horses. The trans-isomer is the administered form and undergoes in vivo isomerization to the cis-isomer, which is also pharmacologically active.

| Parameter | Value (in Horses) | Reference |

| Route of Administration | Oral | [4] |

| Dosage | 0.3 mg/kg bodyweight twice daily | [4] |

| Absorption | Practically complete from the gut | [4] |

| Absolute Bioavailability | ~30% | [4] |

| Time to Maximum Plasma Concentration (Tmax) | ~1 hour post-dose | [4] |

| Steady State | Reached within 2 days of twice-daily administration | [4] |

| Volume of Distribution (Vd) | ~5 L/kg | [4] |

| Elimination Half-life (t1/2) | ~8 hours | [4] |

| Excretion | Approximately 85% via urine, remainder via feces | [4] |

Experimental Protocols

The following sections describe general experimental methodologies that can be adapted to evaluate the core activities of trans-dembrexine hydrochloride.

In Vitro Mucolytic Activity Assay

This protocol is based on a method for assessing the mucolytic activity of the related compound, bromhexine.

-

Cell Line: Human pulmonary mucoepidermoid carcinoma cell line (NCI-H292).

-

Culture Method: Cells are seeded on Transwell inserts and cultured at an air-liquid interface (ALI) to promote differentiation into a mucus-secreting epithelium.

-

Induction of Mucus Hypersecretion: Cells are stimulated with a pro-inflammatory cytokine such as IL-13 to induce mucus hypersecretion, particularly of MUC5AC.

-

Treatment: Differentiated and stimulated cell cultures are treated with varying concentrations of trans-dembrexine hydrochloride added to the basolateral medium. A vehicle control is included.

-

Mucus Collection: The secreted apical mucus is collected by gentle washing with a fixed volume of a suitable buffer (e.g., PBS).

-

Viscosity Measurement: The viscoelastic properties of the collected mucus are measured using a rheometer or viscometer. A decrease in viscosity in the dembrexine-treated groups compared to the vehicle control indicates mucolytic activity.

In Vivo Model of Chronic Bronchitis

Animal models are crucial for evaluating the in vivo efficacy of mucolytic agents.

-

Animal Model: Chronic bronchitis can be induced in rats or rabbits by long-term exposure to sulfur dioxide (SO2) gas.

-

Treatment: Animals with induced bronchitis are treated orally with trans-dembrexine hydrochloride at various doses. A control group receives the vehicle.

-

Sputum Collection: Sputum is collected quantitatively via a tracheal cannula.

-

Analysis: The volume, viscosity, and composition (e.g., dry weight, fucose, and neuraminic acid content) of the sputum are analyzed. A reduction in viscosity and an alteration in composition in the treated groups would indicate efficacy.

Cytokine Production Assay

This assay can be used to assess the anti-inflammatory effects of trans-dembrexine hydrochloride.

-

Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs).

-

Stimulation: PBMCs are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA) in the presence or absence of varying concentrations of trans-dembrexine hydrochloride.

-

Analysis: After a suitable incubation period, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α are measured using an enzyme-linked immunosorbent assay (ELISA). A dose-dependent reduction in cytokine levels in the presence of dembrexine would confirm its anti-inflammatory activity.

Visualizations

Signaling Pathways

Caption: Proposed mechanism of mucolytic activity of this compound.

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Workflow

Caption: Experimental workflows for assessing the activity of this compound.

Conclusion

The trans-isomer of this compound is a potent mucokinetic agent with a multifaceted mechanism of action that extends beyond simple mucolysis. Its ability to modulate the biophysical properties of mucus, stimulate serous and alveolar cell secretions, and exert anti-inflammatory and antitussive effects makes it a valuable therapeutic for the management of respiratory diseases characterized by abnormal mucus production and clearance. While the existing data, primarily from veterinary medicine, provides a strong foundation for its pharmacological profile, further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved. In particular, quantitative dose-response studies and detailed investigations into its anti-inflammatory mechanisms in various preclinical models would provide a more complete understanding of its therapeutic potential. This technical guide summarizes the current knowledge and provides a framework for future research into this promising respiratory therapeutic agent.

References

- 1. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 2. Buy this compound | 52702-51-9 | >98% [smolecule.com]

- 3. This compound Research Compound [benchchem.com]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of lung surfactant protein gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Dembrexine Hydrochloride: A Technical Guide to its Secretolytic and Mucolytic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dembrexine hydrochloride, a benzylamine derivative, is a potent secretolytic and mucolytic agent utilized in veterinary medicine to manage respiratory diseases characterized by the hyperproduction of viscous mucus. Its therapeutic efficacy stems from a multi-faceted mechanism of action that includes the depolymerization of mucus glycoproteins, modulation of pulmonary surfactant secretion, and anti-inflammatory effects. This technical guide provides an in-depth analysis of the secretolytic and mucolytic properties of this compound, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways.

Introduction

Respiratory diseases in various species are often complicated by the accumulation of thick, tenacious mucus, which impairs mucociliary clearance, promotes microbial colonization, and exacerbates airway obstruction. This compound, chemically known as trans-4-[(3,5-dibromo-2-hydroxybenzyl)amino]cyclohexanol hydrochloride, addresses this pathological state by altering the biophysical properties of respiratory secretions, thereby facilitating their removal and improving respiratory function. This document serves as a comprehensive resource for understanding the core mechanisms and experimental basis of this compound's therapeutic action.

Secretolytic and Mucolytic Mechanisms of Action

This compound exerts its effects through several distinct yet complementary mechanisms:

-

Disruption of Mucopolysaccharide Fibers: The primary mucolytic action of this compound involves the fragmentation of the sputum fiber network.[1] By breaking down the disulfide bonds within mucin glycoproteins, it reduces the viscosity and elasticity of the mucus, transforming it into a less tenacious secretion that is more easily cleared by ciliary action and coughing.

-

Stimulation of Serous Gland Secretion: this compound enhances the secretion of a more fluid, low-viscosity mucus from the serous glands of the respiratory tract. This increased volume of serous fluid helps to hydrate the thickened mucus, further reducing its viscosity and promoting its clearance.

-

Modulation of Pulmonary Surfactant: The compound has been shown to increase the production and release of pulmonary surfactant from alveolar type II cells.[1][2] Surfactant reduces surface tension in the alveoli, preventing their collapse and improving lung compliance. An increase in surfactant can also contribute to the overall hydration and clearance of airway secretions.

-

Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the production of pro-inflammatory cytokines, which can contribute to the inflammatory component of respiratory diseases.

Data Presentation

Quantitative data on the clinical efficacy of this compound is available from veterinary clinical trials. The following table summarizes the clinical response observed in Canadian trials with Sputolysin®, a commercial formulation of this compound, in horses with various respiratory conditions.[3]

Table 1: Clinical Response to Sputolysin® (this compound) in Horses with Respiratory Disease [3]

| Clinical Condition | Excellent Response | Good Response | Moderate Response | No Change |

| Acute | 53% | 27% | 13% | 7% |

| Subacute | 38% | 31% | 19% | 12% |

| Chronic | 15% | 25% | 30% | 30% |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound's effects.

Measurement of Mucus Viscoelasticity (Rheology)

Objective: To quantify the effect of this compound on the viscous and elastic properties of respiratory mucus.

Methodology:

-

Sample Collection: Collect sputum or tracheal aspirates from subject animals (e.g., horses with Recurrent Airway Obstruction) before and after treatment with this compound.

-

Rheometer Setup: Utilize a cone-and-plate or parallel-plate rheometer. Ensure the geometry is appropriate for the sample volume and viscosity.

-

Sample Loading: Carefully load the mucus sample onto the rheometer plate, avoiding the introduction of air bubbles.

-

Oscillatory Shear Measurement:

-

Perform a strain sweep to determine the linear viscoelastic region (LVER) of the sample.

-

Conduct a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'').

-

-

Data Analysis: Compare the G' and G'' values before and after treatment. A decrease in both moduli indicates a reduction in mucus viscoelasticity.

Assessment of Mucociliary Clearance (MCC)

Objective: To measure the rate of mucus transport in the trachea as an indicator of ciliary function and mucus clearability.

Methodology:

-

Tracer Administration: Introduce a tracer substance (e.g., radiolabeled particles or a visible dye) into the trachea of the subject animal.

-

Imaging: Use a suitable imaging technique (e.g., gamma scintigraphy for radiolabeled tracers or endoscopy for visible dyes) to track the movement of the tracer over time.

-

Velocity Calculation: Measure the distance the tracer travels over a defined period to calculate the mucociliary transport rate (in mm/minute).

-

Comparison: Compare the MCC rates in animals treated with this compound to a control group. An increased rate indicates improved mucociliary clearance. A mean tracheal clearance rate in clinically normal horses has been reported to be approximately 2.06 ± 0.38 cm/min.[4]

Quantification of Surfactant Protein Levels

Objective: To determine the effect of this compound on the secretion of surfactant proteins.

Methodology:

-

Bronchoalveolar Lavage (BAL): Perform a BAL on subject animals to collect fluid from the lower respiratory tract.

-

Sample Processing: Centrifuge the BAL fluid to separate the cellular components from the supernatant.

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Coat a microplate with a capture antibody specific for the surfactant protein of interest (e.g., SP-A or SP-B).

-

Add the BAL supernatant to the wells.

-

Add a detection antibody conjugated to an enzyme.

-

Add a substrate that produces a measurable signal.

-

-

Quantification: Measure the signal intensity and compare it to a standard curve to determine the concentration of the surfactant protein.

Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key inflammatory signaling pathways.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., equine bronchial epithelial cells or macrophages) and treat them with an inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of this compound.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Western Blotting:

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-p65 for NF-κB, p-p38 for MAPK).

-

Add a secondary antibody conjugated to a detection enzyme.

-

-

Detection and Quantification: Visualize the protein bands and quantify their intensity to determine the level of protein phosphorylation. A decrease in phosphorylation in the presence of this compound indicates an inhibitory effect on the signaling pathway.

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Anti-inflammatory Effect

Caption: Dembrexine's anti-inflammatory signaling pathway.

Experimental Workflow for Mucus Rheology

Caption: Workflow for mucus rheology measurement.

Logical Relationship of Dembrexine's Mucokinetic Effects

Caption: Logical flow of Dembrexine's mucokinetic effects.

Conclusion

This compound is a valuable therapeutic agent for the management of respiratory diseases associated with abnormal mucus production. Its multifaceted mechanism of action, encompassing direct mucolytic effects, stimulation of serous secretions, and modulation of pulmonary surfactant, provides a comprehensive approach to improving mucociliary clearance. Furthermore, its anti-inflammatory properties address the underlying inflammatory processes that often accompany these conditions. The experimental protocols and pathways detailed in this guide offer a framework for further research into the nuanced effects of this compound and the development of novel secretolytic and mucolytic therapies.

References

The Anti-tussive Potential of Dembrexine Hydrochloride: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dembrexine hydrochloride, a secretolytic agent primarily utilized in veterinary medicine, has demonstrated secondary anti-tussive properties. This technical guide provides an in-depth analysis of its cough-suppressing capabilities, drawing upon available data and the pharmacological profile of its closely related metabolite, ambroxol. This document summarizes quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to support further research and development in this area.

Introduction

This compound is a synthetic benzylamine derivative recognized for its mucolytic efficacy in treating respiratory diseases in animals, particularly horses.[1] Its primary mechanism of action involves the thinning of viscous mucus, facilitating its clearance from the respiratory tract.[2] Emerging evidence and its relationship to the well-studied secretolytic and anti-tussive agent, ambroxol, suggest a secondary, yet significant, role in cough suppression.[2] This paper aims to consolidate the current understanding of the anti-tussive properties of this compound, providing a technical resource for the scientific community.

Quantitative Data on Anti-tussive Efficacy

One key study investigated the effect of ambroxol on citric acid-induced cough in rats. The results from this study are summarized below.

| Compound | Animal Model | Method of Cough Induction | Route of Administration | ID₅₀ (Median Inhibitory Dose) | Reference |

| Ambroxol | Rat | Citric Acid Inhalation | Oral (p.o.) | 105 mg/kg | [3] |

Table 1: Anti-tussive Efficacy of Ambroxol in a Preclinical Model

This data suggests that ambroxol, and by extension potentially this compound, requires a relatively high oral dose to achieve a 50% reduction in cough frequency in this specific experimental model. Further dose-response studies are warranted to fully characterize the anti-tussive potential of this compound.

Experimental Protocols

The following is a detailed methodology for a key experimental model used to assess anti-tussive drug efficacy, which can be adapted for studying this compound.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a standard and widely accepted model for evaluating the efficacy of potential anti-tussive agents.

Objective: To quantify the anti-tussive effect of a test compound by measuring the reduction in cough frequency and the increase in cough latency in response to a citric acid challenge.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

Whole-body plethysmograph chamber

-

Ultrasonic nebulizer

-

0.4 M Citric acid solution in distilled water

-

Test compound (this compound)

-

Vehicle control

-

Positive control (e.g., Codeine)

-

Data acquisition system to record coughs (audio and pressure changes)

Procedure:

-

Acclimation: Acclimate animals to the laboratory environment for at least one week before the experiment.

-

Animal Placement: Place a single, conscious, and unrestrained guinea pig into the whole-body plethysmograph chamber. Allow the animal to acclimate to the chamber for 5-10 minutes.[2]

-

Drug Administration: Administer the test compound (this compound at various doses), vehicle, or positive control via the desired route (e.g., intraperitoneal injection or oral gavage).

-

Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for the compound to be absorbed and distributed.

-

Cough Induction: Nebulize the 0.4 M citric acid solution into the chamber for a period of 3-5 minutes.[2]

-

Cough Recording: Record the number of coughs (cough frequency) and the time to the first cough (cough latency) starting from the beginning of the citric acid exposure and continuing for 5-10 minutes after the exposure ends.[2] Coughs are identified by their characteristic sound and the associated sharp, transient changes in chamber pressure.[4][5]

Data Analysis:

-

Compare the mean cough frequency and latency in the test compound groups to the vehicle control group.

-

Calculate the percentage inhibition of cough for each dose of the test compound.

-

Compare the efficacy of the test compound to the positive control.

Signaling Pathways and Mechanism of Action

The anti-tussive effect of this compound is believed to be multifactorial, stemming from its primary secretolytic activity and potentially direct effects on airway sensory nerves, similar to its metabolite, ambroxol.

Indirect Anti-tussive Effect via Mucolysis

The primary mechanism is the reduction of cough stimulus through its secretolytic and mucokinetic effects.

-

Increased Mucus Secretion and Reduced Viscosity: this compound stimulates serous cell secretion in the respiratory tract glands, leading to the production of a thinner, less viscous mucus.[2]

-

Enhanced Mucociliary Clearance: The less viscous mucus is more easily transported by the cilia, clearing irritants from the airways.

-

Reduced Cough Receptor Stimulation: By clearing excess and irritant mucus, the stimulation of cough receptors (Rapidly Adapting Receptors - RARs and C-fibers) in the airway epithelium is reduced, leading to a decrease in cough frequency.

Potential Direct Anti-tussive Effects

Drawing parallels with ambroxol, this compound may also exert a direct inhibitory effect on the cough reflex arc.

-

Blockade of Neuronal Sodium Channels: Ambroxol is known to block voltage-gated sodium channels on sensory neurons.[6] This action can reduce the sensitivity of airway sensory nerves (C-fibers) to irritant stimuli.

-

Inhibition of Action Potential Generation: By blocking sodium channels, the generation and propagation of action potentials along the afferent nerve fibers of the vagus nerve are inhibited.

-

Reduced Signal to the Cough Center: This diminished signal to the nucleus tractus solitarius (NTS) in the brainstem results in a suppression of the cough reflex.

Conclusion

While primarily classified as a secretolytic agent, this compound exhibits noteworthy anti-tussive properties, likely through a combination of indirect mucolytic action and potential direct neuronal inhibition, as suggested by studies on its metabolite, ambroxol. The quantitative data, although inferential, and the detailed experimental protocols provided herein offer a solid foundation for future investigations. Further research, including head-to-head comparative studies and detailed dose-response analyses of this compound, is crucial to fully elucidate its therapeutic potential as an anti-tussive agent. The signaling pathways presented provide a framework for mechanistic studies to explore its precise interactions with the cough reflex arc.

References

- 1. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacyfreak.com [pharmacyfreak.com]

An In-depth Technical Guide to Dembrexine Hydrochloride and its Relation to Bromhexine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dembrexine hydrochloride and its chemical relationship to the well-established mucolytic agent, Bromhexine. The document delves into their mechanisms of action, comparative pharmacology, and relevant experimental protocols, presenting quantitative data in a structured format for ease of comparison.

Introduction

This compound and Bromhexine hydrochloride are mucolytic agents employed in the management of respiratory diseases characterized by the overproduction of viscous mucus. Bromhexine, a synthetic derivative of the vasicine alkaloid from the Adhatoda vasica plant, has been in clinical use for decades.[1][2] Dembrexine, a structurally related phenolic benzylamine, is primarily used in veterinary medicine, particularly for respiratory conditions in horses.[3] Both compounds aim to reduce mucus viscosity and improve mucociliary clearance, thereby alleviating respiratory distress.[4]

Chemical Structures and Properties

Dembrexine and Bromhexine share a core chemical scaffold, with key differences in their substitution patterns. These structural variations influence their physicochemical properties and pharmacological profiles.

| Property | This compound | Bromhexine Hydrochloride |

| IUPAC Name | 2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol;hydrochloride[5] | 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride |

| Molecular Formula | C₁₃H₁₈Br₂ClNO₂[6] | C₁₄H₂₁Br₂ClN₂ |

| Molecular Weight | 415.55 g/mol [6] | 412.59 g/mol |

| Chemical Structure | A phenolic benzylamine with a hydroxyl group on the cyclohexyl ring.[3] | A substituted aniline with a methyl group on the cyclohexylamino moiety. |

| Stereochemistry | The trans-isomer is the pharmacologically active form.[3] | Does not exhibit classical isomerism. |

Mechanism of Action

While both compounds are classified as mucolytics, their mechanisms of action, though related, involve distinct cellular pathways.

This compound

Dembrexine's mucolytic effect is multifaceted, involving the alteration of mucus composition and the modulation of inflammatory pathways.

-

Alteration of Mucus Viscosity: Dembrexine directly influences the constituents of abnormal respiratory mucus, making it less viscous and easier to clear.

-

Stimulation of Serous Secretion: It enhances the secretion of serous cells in the glands of the nasal, tracheal, and bronchial tissues, as well as in type II alveolar cells, which contributes to a more fluid mucus.[3]

-

Anti-inflammatory Effects: Dembrexine has been shown to interact with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[7] This interaction leads to a downregulation of inflammatory gene expression and a reduction in the production of pro-inflammatory mediators.[7]

Bromhexine Hydrochloride

Bromhexine's primary mechanism involves the enzymatic breakdown of mucus components within the secretory cells.

-

Lysosomal Pathway Activation: In-vitro studies suggest that Bromhexine induces the release of lysosomal enzymes into the cytoplasm of submucosal gland cells.[7][8]

-

Degradation of Mucopolysaccharides: These liberated enzymes are thought to enzymatically break down acid glycoprotein fibers within mucus granules, leading to a reduction in mucus viscosity.[7][8]

-

Secretolytic and Secretomotoric Effects: Bromhexine also stimulates the production of a more serous (watery) mucus and enhances the efficiency of the mucociliary clearance mechanism.[9][10]

Comparative Pharmacokinetics

The pharmacokinetic profiles of Dembrexine and Bromhexine exhibit differences in absorption, distribution, metabolism, and elimination.

| Parameter | Dembrexine (Horses) | Bromhexine (Various Species) |

| Bioavailability | ~30% (oral)[3] | Low and variable (e.g., ~20% in humans, 20.06% in broilers) due to extensive first-pass metabolism.[11] |

| Time to Peak Plasma Concentration (Tmax) | Not specified | 1.78 h in broilers (oral).[11] |

| Volume of Distribution (Vd) | ~5 L/kg[3] | 22.55 L/kg in broilers (IV).[11] |

| Elimination Half-life (t₁/₂) | Rapidly eliminated from plasma.[3] | 9.27 h (oral) and 14.98 h (IV) in broilers.[11] |

| Metabolism | Undergoes enterohepatic recirculation.[3] | Extensively metabolized in the liver to various hydroxylated metabolites, including the active metabolite Ambroxol. |

Comparative Pharmacodynamics: Effects on Mucus Rheology

A key measure of mucolytic efficacy is the reduction in mucus viscosity and elasticity.

| Study Parameter | Dembrexine (0.5%) | Bromhexine (0.3%) |

| Effect on Mucus Viscosity (in vitro, horse mucus) | Caused a drop in viscosity, but not significantly different from physiological saline (p=0.503).[3][12] | Caused a drop in viscosity, but not significantly different from physiological saline (p=0.336).[3][12] |

| Effect on Mucus Elasticity (in vitro, horse mucus) | Caused a drop in elasticity, but not significantly different from physiological saline (p=0.560).[3][12] | Caused a drop in elasticity, but not significantly different from physiological saline (p=0.260).[3][12] |

Experimental Protocols

This section outlines methodologies for key experiments cited in the investigation of Dembrexine and Bromhexine.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process:

-

Formation of the Amino Compound: Reaction of 3,5-dibromo-2-hydroxybenzaldehyde with an amine.[13]

-

Schiff Base Formation: Reaction of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol to form an imine intermediate.[3]

-

Reduction: The Schiff base is then reduced to form the Dembrexine base.[3]

-

Hydrochloride Salt Formation: The purified Dembrexine base is dissolved in a suitable organic solvent (e.g., isopropanol or ethanol), and a solution of hydrogen chloride is added to precipitate the hydrochloride salt.[3]

-

Purification: The final product is isolated by filtration, washed, and dried. Purity is confirmed using techniques such as HPLC and NMR spectroscopy.[3]

In Vitro Mucolytic Activity Assay (Bromhexine)

This protocol assesses the effect of Bromhexine on mucus viscosity using a human airway epithelial cell line.

-

Cell Culture: Human pulmonary mucoepidermoid carcinoma cells (NCI-H292) are cultured at an air-liquid interface (ALI) on Transwell inserts for 21-28 days to allow for differentiation into a mucus-producing epithelium.[14]

-

Mucus Hypersecretion Induction: Differentiated cultures are treated with a cytokine such as Interleukin-13 (IL-13) to induce mucus hypersecretion.[14]

-

Bromhexine Treatment: The cultures are then treated with varying concentrations of Bromhexine hydrochloride (e.g., 10 µM, 50 µM, 100 µM) added to the basolateral medium.[14]

-

Mucus Collection: After incubation, the secreted apical mucus is collected by gently washing the surface with a fixed volume of PBS.[14]

-

Viscosity Measurement: The rheological properties (viscosity and elasticity) of the collected mucus are measured using a rheometer.

Mucin Secretion Assay (ELISA)

This protocol quantifies the amount of mucin secreted from airway epithelial cells.

-

Cell Culture: Primary human bronchial epithelial cells are cultured at an ALI to form a differentiated, ciliated epithelium.[7]

-

Treatment: The apical surfaces of the cultures are washed to remove accumulated mucus. Fresh medium containing various concentrations of the test compound (Dembrexine or Bromhexine) is then added.[7]

-

Sample Collection: After a defined incubation period, the apical liquid containing secreted mucins is collected.[7]

-

ELISA: The concentration of a specific mucin, such as MUC5AC, in the collected samples is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) kit.[7][15]

-

Data Analysis: A standard curve is generated to determine the mucin concentrations in the samples, which are then compared across treatment groups.[7]

Conclusion

This compound and Bromhexine hydrochloride are structurally and functionally related mucolytic agents. While Bromhexine's mechanism is primarily linked to the lysosomal degradation of mucopolysaccharides within secretory cells, Dembrexine appears to exert its effects through a combination of direct mucus modification and anti-inflammatory actions via the NF-κB and MAPK signaling pathways. Comparative data on their efficacy is still emerging, and further head-to-head studies are warranted to fully elucidate their respective therapeutic advantages in various respiratory diseases. The experimental protocols outlined in this guide provide a framework for future research in this area.

References

- 1. banglajol.info [banglajol.info]

- 2. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 3. This compound Research Compound [benchchem.com]

- 4. Respiratory Therapeutics: Are the Choices Limited? - WSAVA 2015 Congress - VIN [vin.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. benchchem.com [benchchem.com]

- 8. A role of lysosomal enzymes in the mechanism of mucolytic action of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Research Note: Pharmacokinetics of bromhexine hydrochloride in broilers after single oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Buy this compound | 52702-51-9 | >98% [smolecule.com]

- 14. benchchem.com [benchchem.com]

- 15. Quantitative Analysis of Mucins in Mucosal Secretions Using Indirect Enzyme-Linked Immunosorbent Assay | Springer Nature Experiments [experiments.springernature.com]

Dembrexine Hydrochloride in the Management of Chronic Bronchitis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dembrexine hydrochloride is a mucolytic agent belonging to the benzylamine class of compounds, structurally related to bromhexine and ambroxol.[1] Primarily utilized in veterinary medicine, particularly for equine respiratory diseases, its mechanism of action centers on reducing mucus viscosity and enhancing mucociliary clearance.[2][3] This technical guide provides a comprehensive overview of the existing studies on this compound for chronic bronchitis, with a focus on its mechanism of action, available data, and experimental considerations. Due to a scarcity of extensive human clinical trial data, this guide incorporates information from veterinary studies to provide a broader understanding of the compound's properties.

Mechanism of Action

This compound exerts its mucolytic effect through a multi-faceted approach, primarily targeting the biophysical properties of respiratory mucus and modulating cellular activity within the airways.[2] Its principal mechanisms include the fragmentation of the sputum fiber network, which reduces the viscosity of mucus.[4] Additionally, it has been shown to increase the secretion of pulmonary surfactant, which plays a crucial role in maintaining alveolar stability and facilitating gas exchange.[2][4]

Beyond its direct effects on mucus, this compound also exhibits anti-inflammatory properties by modulating cytokine pathways. Research suggests it can reduce the production of pro-inflammatory mediators.[2] A secondary anti-tussive action has also been noted in laboratory animals.[5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's action on respiratory epithelial cells and inflammatory cells.

Quantitative Data from Veterinary Studies

| Parameter | Value/Observation | Species | Reference |

| Dosage | 0.3 mg/kg bodyweight, orally, twice daily | Horse | [1][4] |

| Dosage (alternative) | 0.33 mg/kg bodyweight, orally, twice daily | Horse | [3] |

| Treatment Duration | Typically 12 to 14 days, not to exceed 28 days | Horse | [1][4] |

| Time to Clinical Improvement | Usually observed within five days | Horse | [1][4] |

| Pharmacokinetics: Bioavailability | Approximately 30% (oral) | Horse | [4] |

| Pharmacokinetics: Time to Steady State | Within 2 days of twice-daily oral administration | Horse | [4] |

| Pharmacokinetics: Peak Plasma Concentration | ~0.15 ng/mL (at steady state) | Horse | [4] |

| Clinical Efficacy | Significant decrease in coughing frequency and reduced time to resolution of cough and nasal discharge in 28 matched pairs of horses with respiratory disease. | Horse | [6] |

Experimental Protocols

Detailed experimental protocols for human clinical trials with this compound for chronic bronchitis are not publicly available. However, a generalized experimental workflow for a clinical trial investigating a novel mucolytic agent for chronic bronchitis is presented below. This serves as a template for researchers designing future studies.

Generalized Experimental Workflow for a Mucolytic Agent in Chronic Bronchitis

Conclusion